2-amino-N-methyl-2-(5-methylthiophen-2-yl)acetamide
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Overview
Description
2-amino-N-methyl-2-(5-methylthiophen-2-yl)acetamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methyl-2-(5-methylthiophen-2-yl)acetamide typically involves the reaction of 5-methylthiophene-2-carboxylic acid with appropriate amines under controlled conditions. One common method involves the use of N-methylamine and 5-methylthiophene-2-carboxylic acid in the presence of coupling agents . The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-methyl-2-(5-methylthiophen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .
Scientific Research Applications
2-amino-N-methyl-2-(5-methylthiophen-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-amino-N-methyl-2-(5-methylthiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
2-amino-2-(5-methylthiophen-2-yl)acetic acid: This compound shares a similar thiophene structure but differs in its functional groups.
N-(2-{[(5-methylthiophen-2-yl)methyl]amino}ethyl)acetamide: Another related compound with similar structural features.
Uniqueness
2-amino-N-methyl-2-(5-methylthiophen-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H12N2OS |
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Molecular Weight |
184.26 g/mol |
IUPAC Name |
2-amino-N-methyl-2-(5-methylthiophen-2-yl)acetamide |
InChI |
InChI=1S/C8H12N2OS/c1-5-3-4-6(12-5)7(9)8(11)10-2/h3-4,7H,9H2,1-2H3,(H,10,11) |
InChI Key |
YPLHJXXHHLCHNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(C(=O)NC)N |
Origin of Product |
United States |
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